2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as QPA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. QPA has been found to exhibit promising effects in various biological systems, making it an interesting molecule to study.
Aplicaciones Científicas De Investigación
Antitumor Activity
- A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with compounds demonstrating significant potency compared to the control 5-FU. These compounds showed selective activities towards different cancer cell lines, including CNS, renal, breast, and leukemia cells (Al-Suwaidan et al., 2016).
Pharmacological Activities
- Research on 6Bromooxo quinazoline derivatives indicated their pharmacological importance, including antianalgesic, antiinflammatory, and antibacterial activities. These compounds were synthesized and tested for various pharmacological activities (Ch. Rajveer et al., 2010).
Synthesis and Structure-Activity Relationships
- A study on the synthesis and structure-activity relationships of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics revealed the inhibition of cell growth in various cancer cells. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinyl acetamides showed potent analgesic and anti-inflammatory activities. The compounds exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antibacterial and Antifungal Activities
- A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated antibacterial and antifungal activities in vitro, suggesting their potential in treating microbial infections (Patel et al., 2010).
Therapeutic Potential in Alzheimer's Disease
- A novel histamine H3 receptor antagonist, GSK189254, showed binding in rat and human brain areas, including cortex and hippocampus, and improved cognitive performance in preclinical models. This suggests its potential therapeutic use in dementia and Alzheimer's disease (Medhurst et al., 2007).
Molecular Docking Studies
- Studies involving molecular docking methodologies provide insights into the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (El-Azab et al., 2016).
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMLGXFZHHJDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.